![molecular formula C11H8ClNO3 B12540307 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 142232-07-3](/img/structure/B12540307.png)
2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a chloropropenyl group attached to an isoindole dione core, making it a subject of interest for researchers exploring new synthetic pathways and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2,3-dichloropropene with isoindole derivatives under specific conditions. One common method includes the use of hydrazine hydrate and alkali, which facilitates the formation of the desired product through a series of nucleophilic substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
化学反应分析
Types of Reactions
2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the chloropropenyl group.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide (SeO2)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the chlorine atom .
科学研究应用
2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
作用机制
The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The chloropropenyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .
相似化合物的比较
Similar Compounds
Tepraloxydim: A herbicide with a similar chloropropenyl group, used for controlling grass weeds.
2-[(2-Chloroprop-2-en-1-yl)oxy]benzaldehyde: Another compound with a chloropropenyl group, used in organic synthesis.
Uniqueness
2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
142232-07-3 |
|---|---|
分子式 |
C11H8ClNO3 |
分子量 |
237.64 g/mol |
IUPAC 名称 |
2-(2-chloroprop-2-enoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C11H8ClNO3/c1-7(12)6-16-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,1,6H2 |
InChI 键 |
NCEKYDVATLNKLZ-UHFFFAOYSA-N |
规范 SMILES |
C=C(CON1C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)
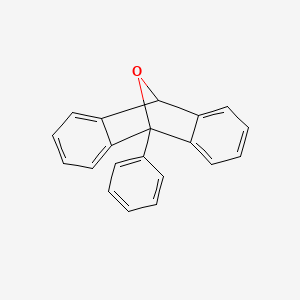
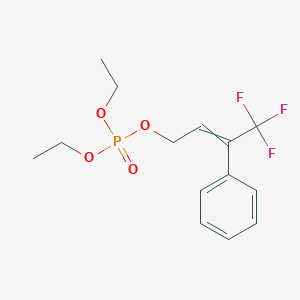
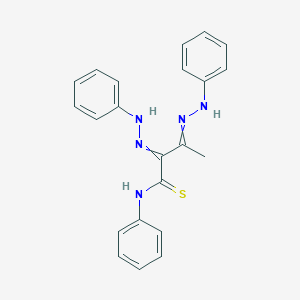
![4-[(E)-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12540255.png)
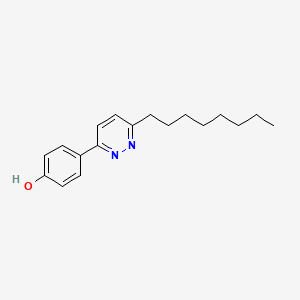
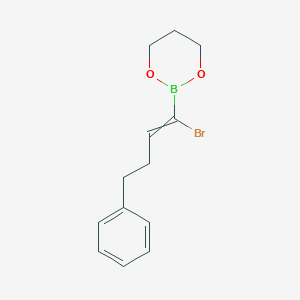
![1-Fluoro-4-{2-[(4-nitrophenyl)methanesulfonyl]ethenyl}benzene](/img/structure/B12540279.png)
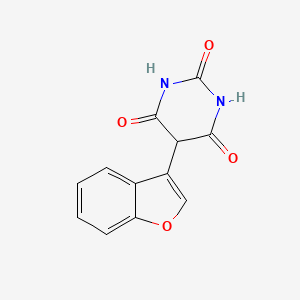
![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
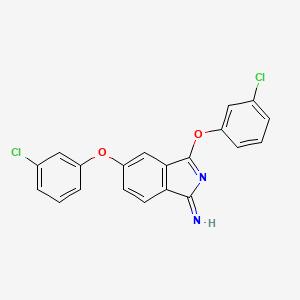
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
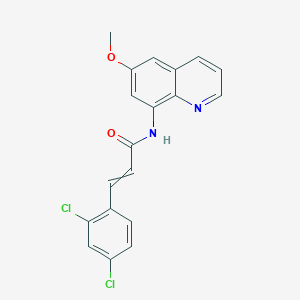
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
